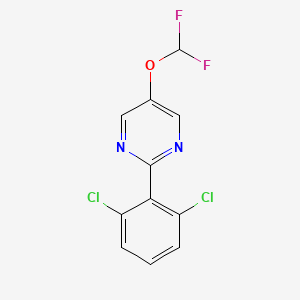![molecular formula C11H20N4 B14037443 (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B14037443.png)
(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an azide and an alkyne.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced through alkylation reactions using tert-butyl halides under basic conditions.
Reduction and Functionalization: The final steps involve reduction and functionalization to introduce the methanamine group, often using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Types of Reactions:
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Catalysts: Copper (I) catalysts for cycloaddition reactions, palladium catalysts for hydrogenation.
Major Products:
Oxidation Products: Imines, oxides.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted triazole compounds.
Chemistry:
Ligand Design: The compound is used as a ligand in coordination chemistry, particularly in the formation of metal complexes for catalysis.
Click Chemistry: It serves as a reagent in click chemistry, facilitating the synthesis of diverse molecular architectures.
Biology and Medicine:
Bioconjugation: The compound is employed in bioconjugation techniques to label biomolecules for imaging and diagnostic purposes.
Drug Development: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry:
作用機序
The mechanism of action of (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, enhancing its catalytic activity in various reactions . Additionally, the compound’s structure allows it to form stable complexes with biomolecules, facilitating its use in bioconjugation and drug development .
類似化合物との比較
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methanamine: Similar structure but lacks the tetrahydrobenzo moiety.
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)acetic acid: Contains an acetic acid group instead of the methanamine group.
(1-(tert-Butyl)-1H-1,2,3-triazol-4-yl)methylamine: Similar structure but with a methylamine group.
Uniqueness: The presence of the tetrahydrobenzo[d][1,2,3]triazole moiety in (1-(tert-Butyl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazol-5-yl)methanamine imparts unique properties, such as enhanced stability and specific binding affinities, making it distinct from other triazole derivatives .
特性
分子式 |
C11H20N4 |
|---|---|
分子量 |
208.30 g/mol |
IUPAC名 |
(1-tert-butyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)methanamine |
InChI |
InChI=1S/C11H20N4/c1-11(2,3)15-10-5-4-8(7-12)6-9(10)13-14-15/h8H,4-7,12H2,1-3H3 |
InChIキー |
FEPGYKIENPVKQO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C2=C(CC(CC2)CN)N=N1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


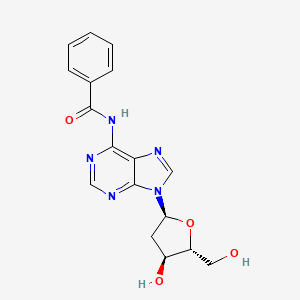
![{[3-(1H-imidazol-1-yl)phenyl]methyl}(methyl)amine](/img/structure/B14037363.png)
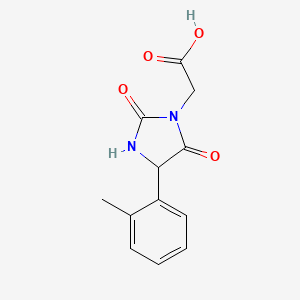
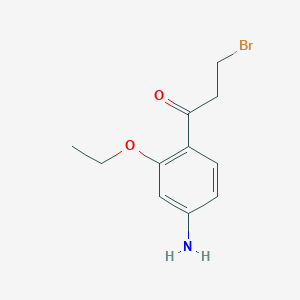

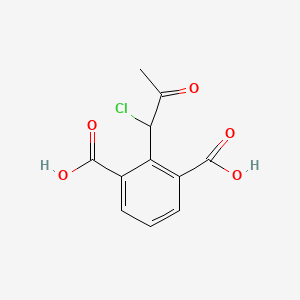
![(2S)-2-[(1R,3aS,4E,7aR)-4-[2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propanal](/img/structure/B14037389.png)
![Methyl 4-chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carboxylate](/img/structure/B14037401.png)
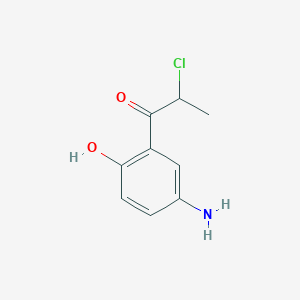
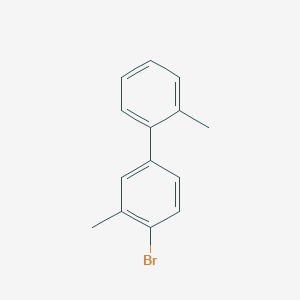
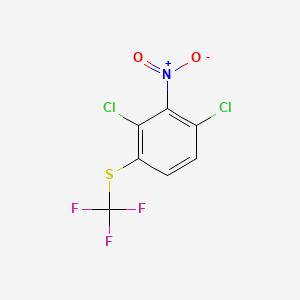
![7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-6-amine](/img/structure/B14037419.png)
